
(-)-Fucose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Fucose-13C-1: is a monosaccharide, specifically a deoxyhexose, which is a derivative of fucose. The compound is labeled with the carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, the synthesis involves multiple steps of chemical reactions, including protection and deprotection of functional groups, oxidation, reduction, and glycosylation reactions.
Enzymatic Synthesis: Utilizing enzymes that can incorporate carbon-13 labeled substrates into the fucose structure. This method often involves fewer steps and milder reaction conditions compared to chemical synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Fucose-13C-1 can undergo oxidation reactions to form fucose derivatives such as fucuronic acid.
Reduction: Reduction of this compound can yield fucitol, a sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups on the fucose molecule are replaced with other groups, leading to the formation of different fucose derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Fucuronic acid
Reduction: Fucitol
Substitution: Various fucose derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Isotopic Labeling Studies: (-)-Fucose-13C-1 is used in NMR spectroscopy to study the structure and dynamics of carbohydrates.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology:
Metabolic Pathway Analysis: The compound is used to trace metabolic pathways involving fucose in cells and organisms.
Glycoprotein Research: It helps in studying the role of fucose in glycoproteins and their functions in biological systems.
Medicine:
Diagnostic Imaging: Carbon-13 labeled compounds are used in diagnostic imaging techniques such as magnetic resonance imaging (MRI).
Drug Development: this compound is used in the development of drugs targeting fucose-related metabolic pathways.
Industry:
Biotechnology: The compound is used in the production of labeled biomolecules for research and development.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of (-)-Fucose-13C-1 involves its incorporation into metabolic pathways where fucose is a key component. The carbon-13 isotope allows for detailed tracking of the compound within these pathways. Molecular targets include enzymes involved in fucose metabolism, such as fucosyltransferases and fucosidases. The pathways involved include the synthesis and degradation of glycoproteins and glycolipids, where fucose plays a critical role in cell signaling and recognition processes.
Comparison with Similar Compounds
L-Fucose: The natural form of fucose without isotopic labeling.
D-Fucose: An enantiomer of L-fucose with different biological properties.
Fucitol: A reduced form of fucose.
Fucuronic Acid: An oxidized form of fucose.
Uniqueness: (-)-Fucose-13C-1 is unique due to the presence of the carbon-13 isotope, which allows for its use in advanced analytical techniques such as NMR spectroscopy. This isotopic labeling provides a powerful tool for studying metabolic pathways and molecular interactions in greater detail compared to non-labeled fucose.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i4+1 |
InChI Key |
PNNNRSAQSRJVSB-KOKIVGLBSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)

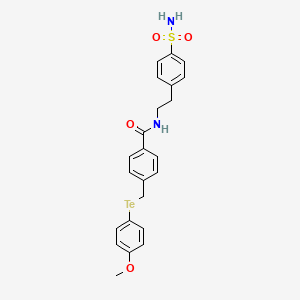
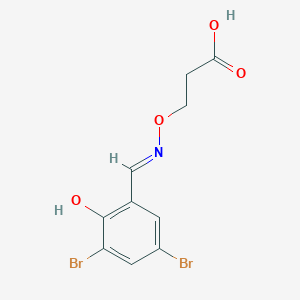
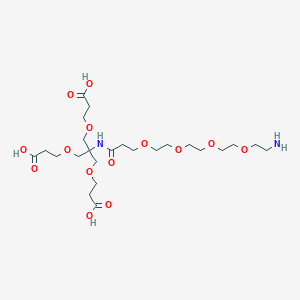
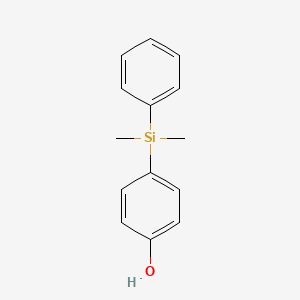
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)


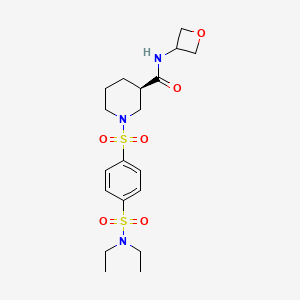
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
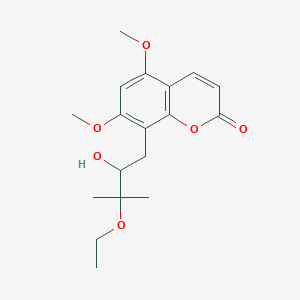

![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
